2-(3-Bromo-4-fluorophenyl)oxirane
Overview
Description
“2-(3-Bromo-4-fluorophenyl)oxirane” is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 . It is a liquid at room temperature and is stored at 4°C . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-fluorophenyl)oxirane” consists of a three-membered cyclic ether (oxirane) attached to a phenyl ring that is substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromo-4-fluorophenyl)oxirane” are not available, oxiranes in general are highly reactive due to the ring strain of the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols or amines .Physical And Chemical Properties Analysis
“2-(3-Bromo-4-fluorophenyl)oxirane” is a liquid at room temperature and has a molecular weight of 217.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Use in Chiral Resolution of Amines
(Rodríguez-Escrich et al., 2005) have identified (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a novel, synthetic, enantiopure chiral resolution reagent. This compound is effective in reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile agent for analyzing scalemic mixtures of amines.
Contribution to Stereoselective Oxirane Formation
The work of (Bravo et al., 1994) demonstrated that 2-(3-Bromo-4-fluorophenyl)oxirane can be obtained with high chemical yield and diastereoselectivity. This was achieved by reacting diazomethane with specific ketones, leading to various substituted tertiary α-(fluoromethyl)carbinols.
Role in Synthesizing Optically Pure Compounds
In a study focused on achieving high diastereoselectivity in compound synthesis, (Cavicchio et al., 1991) observed efficient transfer of chirality from sulphur to the central carbon atom when reacting chiton with diazomethane. This resulted in the synthesis of 2-(Fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, a potential carbonyl with diverse functional groups.
Applications in Novel Fluorescent Probes
(Zhu et al., 2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing a compound similar to 2-(3-Bromo-4-fluorophenyl)oxirane. This probe, due to its intramolecular charge transfer (ICT) pathway, exhibits a large Stokes shift and is suitable for fluorescence imaging in biological samples.
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGYLSAJXQGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-fluorophenyl)oxirane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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